molecular formula C17H20N4O5S B2594934 benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034261-62-4

benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2594934
CAS No.: 2034261-62-4
M. Wt: 392.43
InChI Key: YTHJTENKWSHFIX-UHFFFAOYSA-N
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Description

Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, an imidazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.

    Synthesis of the Azetidine Ring: The azetidine ring is often formed via cyclization reactions involving appropriate precursors.

    Sulfonylation: The imidazole ring is sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The benzyl group and the carbamate moiety are introduced through coupling reactions, often using reagents like benzyl chloroformate and carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include imidazole N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole ring.

    Protein Binding: It can bind to proteins, affecting their function.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate: Similar in structure but with different substituents.

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in other functional groups.

Uniqueness

This compound is unique due to the combination of the benzyl group, imidazole ring, and azetidine ring, which confer specific chemical and biological properties not found in simpler imidazole derivatives.

Properties

IUPAC Name

benzyl N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-20-8-7-18-16(20)27(24,25)14-10-21(11-14)15(22)9-19-17(23)26-12-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHJTENKWSHFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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